molecular formula C17H19N3O3S B2785684 7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421476-18-7

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2785684
CAS No.: 1421476-18-7
M. Wt: 345.42
InChI Key: SYTMDHYTOXQIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a pyrimido-thiazine derivative characterized by a bicyclic framework fused with a thiazine ring. Key structural features include:

  • Core structure: A pyrimido[2,1-b][1,3]thiazine system with a partially saturated 2,3,4,6-tetrahydro scaffold.
  • Substituents: 7-position: Ethyl group, contributing steric bulk and hydrophobicity. 8-position: Methyl group, influencing electronic and steric properties. 3-position: Carboxamide moiety linked to a 2-hydroxyphenyl group, enabling hydrogen bonding and π-π interactions.

Properties

IUPAC Name

7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-12-10(2)18-17-20(16(12)23)8-11(9-24-17)15(22)19-13-6-4-5-7-14(13)21/h4-7,11,21H,3,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTMDHYTOXQIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of the pyrimidine and thiazine family known for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and thiazine rings. The process often employs various reagents and conditions to achieve the desired structural configuration.

General Synthetic Pathway:

  • Formation of Pyrimidine Core : Using appropriate starting materials such as urea derivatives and aldehydes.
  • Thiazine Ring Closure : Involves cyclization reactions that incorporate sulfur into the structure.
  • Functional Group Modifications : Introduction of ethyl and hydroxyphenyl groups through alkylation or acylation reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study reported that compounds with similar structural features showed GI50 values ranging from 37 to 86 nM against various human cancer cell lines, indicating potent antiproliferative effects .

CompoundGI50 (nM)Cell Line Tested
3a37A549 (Lung)
3c54MCF7 (Breast)
3d45HCT116 (Colon)
Erlotinib33Reference

The mechanism through which this compound exerts its biological activity may involve inhibition of key signaling pathways associated with cancer cell growth. Specifically, it has been suggested that it targets the EGFR and BRAF V600E mutations, which are critical in many cancers . Docking studies have indicated favorable binding affinities for these targets:

TargetBinding Affinity (kcal/mol)
EGFR-8.5
BRAF V600E-8.7

Cytotoxicity Studies

In cytotoxicity assays conducted on normal human mammary gland epithelial cells (MCF-10A), the tested compounds demonstrated high cell viability (>87%) at concentrations up to 50 µM, indicating a favorable safety profile alongside their anticancer efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study A : A patient with metastatic lung cancer showed partial response to a treatment regimen including pyrimidine derivatives similar to our compound.
  • Case Study B : In a clinical trial involving patients with advanced breast cancer, compounds targeting EGFR showed improved progression-free survival rates compared to standard therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional distinctions between the target compound and analogous pyrimido-fused heterocycles:

Compound Core Structure Key Substituents Synthetic Route Functional Properties References
7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide Pyrimido[2,1-b][1,3]thiazine 7-ethyl, 8-methyl, 6-oxo, 3-carboxamide (2-hydroxyphenyl) Not explicitly detailed in evidence; likely involves cyclocondensation and amidation Potential hydrogen bonding (hydroxyphenyl), moderate lipophilicity (ethyl/methyl groups) N/A
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 8-methylthio (leaving group), 4-phenyl, 7-cyano Cyclization of oxazin-2-amine with chalcone derivatives; purified via column chromatography Electrophilic reactivity (methylthio), rigid planar structure (cyano group)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-trimethoxybenzylidene, 5-phenyl, 7-methyl Condensation of thioxopyrimidine with chloroacetic acid and aldehydes Significant ring puckering, C–H···O hydrogen bonding in crystal lattice
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 7-(4-nitrophenyl), 8-cyano, 5,6-dicarboxylate One-pot two-step reaction with nitrophenylacetonitrile Electron-withdrawing substituents (nitro, cyano) enhance stability and π-stacking

Structural and Electronic Differences

  • Core Heterocycle: The target compound’s thiazine ring differs from oxazine (–4) and thiazolo-pyrimidine (–13) cores, altering electron distribution and conformational flexibility.
  • Substituent Effects :
    • Hydroxyphenyl vs. Chlorophenyl/Nitrophenyl : The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, unlike chlorophenyl (–4) or nitrophenyl (–7) groups, which rely on hydrophobic/π-π interactions .
    • Ethyl/Methyl vs. Methylthio : The ethyl and methyl groups in the target compound provide steric hindrance without the electrophilic reactivity of methylthio (–4) .

Crystallographic and Spectroscopic Insights

  • Ring Puckering : The thiazolo-pyrimidine derivative (–13) exhibits a flattened boat conformation due to puckering, while the target compound’s tetrahydrothiazine core may adopt a chair-like conformation, influencing packing and stability .
  • Hydrogen Bonding : The hydroxyphenyl group in the target compound could form intramolecular hydrogen bonds (O–H···N/O), distinct from the bifurcated C–H···O interactions observed in –13 .

Pharmacological Potential

  • Pyrimido-thiazine derivatives are less studied than thiazolo-pyrimidines (–13) or imidazo-pyridines (–7). However, the carboxamide and hydroxyphenyl moieties in the target compound suggest enhanced binding affinity to biological targets compared to ester or cyano-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide?

  • Methodology : The synthesis typically involves multi-step heterocyclic condensation. For example:

Core scaffold formation : Reacting substituted thiazine precursors with ethyl carboxamides under reflux in acetic acid/acetic anhydride (yields ~55–78%) .

Functionalization : Introduce the 2-hydroxyphenyl group via nucleophilic substitution or coupling reactions.

Purification : Use recrystallization (e.g., ethyl acetate/ethanol mixtures) and monitor via TLC/HPLC for purity .

Q. How is the compound characterized structurally?

  • Techniques :

  • X-ray crystallography : Resolve ring puckering (e.g., pyrimidine-thiazine fusion) using SHELXL for refinement .
  • Spectroscopy : Confirm substituents via ¹H/¹³C NMR (e.g., ethyl groups at δ ~1.2–1.4 ppm, hydroxyl protons at δ ~9–10 ppm) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within ±2 ppm) .

Q. What are the primary challenges in optimizing yield during synthesis?

  • Key factors :

  • Reaction time/temperature : Over-refluxing degrades thermally sensitive groups (e.g., hydroxyphenyl).
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility but require rigorous drying .
  • Byproduct control : Use scavengers (e.g., molecular sieves) to trap water in esterification steps .

Advanced Research Questions

Q. How do conformational dynamics (e.g., ring puckering) influence the compound’s reactivity?

  • Analysis :

  • Puckering parameters : Quantify deviations from planarity using Cremer-Pople coordinates (e.g., θ = 0.224 Å for pyrimidine ring distortion) .
  • Impact on reactivity : Flattened boat conformations increase electrophilic susceptibility at the 6-oxo position .
    • Tools : ORTEP-3 for visualizing crystallographic data and hydrogen-bonding networks .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Approach :

SAR studies : Systematically vary substituents (e.g., replace 7-ethyl with methyl to assess hydrophobic interactions) .

Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

Computational docking : Compare binding modes in target enzymes (e.g., kinases) using AutoDock Vina .

Q. How can hydrogen-bonding patterns in the crystal lattice predict solubility?

  • Method : Graph-set analysis (e.g., Etter’s formalism) identifies motifs like C—H···O chains, which correlate with poor aqueous solubility but enhance co-crystal formation .
  • Data : For example, bifurcated hydrogen bonds along the c-axis reduce dissolution rates .

Critical Analysis of Contradictory Evidence

  • Stereochemical assignments : Some studies omit absolute configuration analysis (e.g., C5 chirality in thiazolo-pyrimidine derivatives), leading to ambiguous SAR interpretations. Cross-validate using CD spectroscopy or anomalous scattering in crystallography .
  • Biological activity claims : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture). Replicate studies under standardized protocols .

Software and Tools

  • Structure refinement : SHELXL (v.2018/3) for high-resolution data .
  • Molecular visualization : ORTEP-3 for hydrogen-bonding networks .
  • Conformational analysis : Mercury (CCDC) for Cremer-Pople parameter calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.